molecular formula C15H12O6 B600618 Okanin CAS No. 484-76-4

Okanin

Cat. No.: B600618
CAS No.: 484-76-4
M. Wt: 288.25 g/mol
InChI Key: GSBNFGRTUCCBTK-DAFODLJHSA-N
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Description

Okanin is a chalconoid, a type of natural phenolic compound. . The compound is known for its various biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action:

Okanin, a major flavonoid found in the herb tea Coreopsis tinctoria Nutt., primarily targets two enzymes in the human body: cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2D6 (CYP2D6) . These enzymes play crucial roles in drug metabolism, making them essential for maintaining homeostasis.

Mode of Action:

This compound exerts its effects by inhibiting these enzymes. The inhibition type differs between the two:

Biochemical Pathways:

The affected pathways include drug metabolism and clearance. By inhibiting CYP3A4 and CYP2D6, this compound alters the breakdown and elimination of various drugs. This interaction can lead to unexpected drug levels and potential adverse effects .

Pharmacokinetics:

This compound’s pharmacokinetic properties impact its bioavailability:

Result of Action:

Molecularly and cellularly, this compound’s action impacts drug metabolism. By inhibiting CYP3A4 and CYP2D6, it can alter drug levels, potentially leading to therapeutic failure or toxicity. Researchers are actively studying its effects on specific drugs .

Action Environment:

Environmental factors, such as diet, co-administered drugs, and individual genetic variations, influence this compound’s efficacy and stability. Caution is advised when consuming this compound-containing products, especially alongside medications metabolized by CYP3A4 or CYP2D6 .

Safety and Hazards

Okanin is considered toxic and is a moderate to severe irritant to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Okanin interacts with several enzymes and proteins. It has been found to strongly inhibit Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2D6 (CYP2D6), which are key enzymes involved in drug metabolism . The interaction between this compound and these enzymes has been determined by enzyme kinetics, multispectral technique, and molecular docking .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate cognitive impairment in bilateral common carotid artery occlusion (BCCAO) mice, inhibit neuronal loss and microglial activation, decrease NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome activation, and increase miR-7 expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to both the tyrosine and partial ATP binding sites of the enzyme, preventing substrate binding . Furthermore, it has been found to inhibit the TLR4/NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, it has been found to attenuate cognitive impairment in BCCAO mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in BCCAO mice, this compound was administered at a dose of 10 mg per kg per day .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to inhibit CYP3A4 and CYP2D6 activities, which are key enzymes involved in drug metabolism .

Transport and Distribution

Its high affinity for PfTyrRS, as confirmed by bio-layer interferometry (BLI), suggests that it may be transported and distributed within cells via specific transporters or binding proteins .

Subcellular Localization

Molecular dynamics (MD) simulations have highlighted the stable conformation of this compound within PfTyrRS and its sustained binding to the enzyme .

Chemical Reactions Analysis

Okanin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, through mixed and non-competitive inhibition . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBNFGRTUCCBTK-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-76-4, 38081-56-0
Record name Okanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Okanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93087
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name OKANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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